![molecular formula C19H25N3O5S2 B411125 N,N'-Dibutyl-2-oxo-1,2-dihydrobenzo[cd]indol-6,8-disulfonamid CAS No. 378224-80-7](/img/structure/B411125.png)
N,N'-Dibutyl-2-oxo-1,2-dihydrobenzo[cd]indol-6,8-disulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[cd]indole core, which is a fused ring system, and is substituted with dibutyl groups and sulfonamide functionalities. Its distinct structure makes it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structure and potential bioactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional groups.
Wirkmechanismus
Target of Action
The primary target of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. It plays a pivotal role in inflammatory responses .
Mode of Action
N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide interacts with TNF-α, inhibiting its activity . The compound binds with high affinity to TNF-α, leading to a decrease in the inflammatory response .
Biochemical Pathways
The compound’s interaction with TNF-α affects the inflammatory response pathway. By inhibiting TNF-α, it reduces the production of other pro-inflammatory cytokines and chemokines, thus mitigating the inflammatory response .
Result of Action
The inhibition of TNF-α by N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide results in a decrease in the inflammatory response. This can be beneficial in the treatment of diseases characterized by excessive inflammation, such as rheumatoid arthritis, Crohn’s disease, and ulcerative colitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[cd]indole Core: This step often involves the cyclization of a suitable precursor, such as an ortho-aminobenzamide, under acidic or basic conditions to form the indole ring system.
Introduction of the Oxo Group: The oxo group at the 2-position can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Sulfonamide Formation: The sulfonamide groups are introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
N-Dibutylation: The final step involves the alkylation of the nitrogen atoms with butyl halides under basic conditions to yield the dibutylated product.
Industrial Production Methods
Industrial production of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxo group or reduce the sulfonamide functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[cd]indole core or the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- N,N’-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- N,N’-dipropyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Uniqueness
N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is unique due to its specific dibutyl substitution, which can influence its solubility, reactivity, and biological activity compared to its dimethyl, diethyl, and dipropyl analogs. The length and bulkiness of the butyl groups can affect the compound’s interaction with other molecules and its overall stability.
This detailed overview provides a comprehensive understanding of N,N’-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
6-N,8-N-dibutyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-3-5-10-20-28(24,25)15-12-16(29(26,27)21-11-6-4-2)18-17-13(15)8-7-9-14(17)19(23)22-18/h7-9,12,20-21H,3-6,10-11H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKIMUSRLQRERS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)NCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
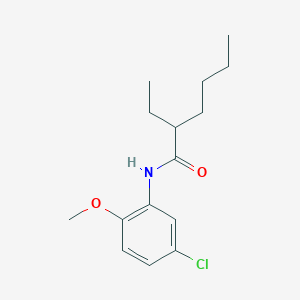
acetate](/img/structure/B411043.png)
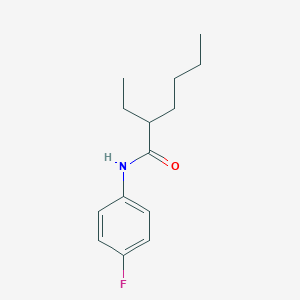

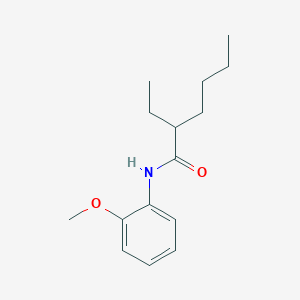
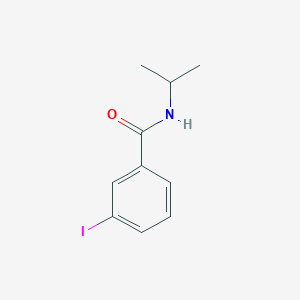
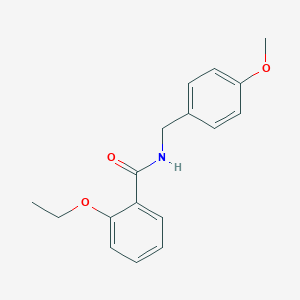
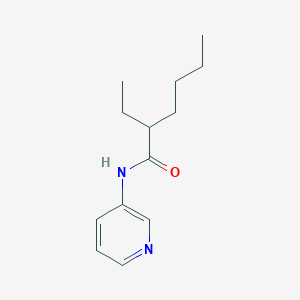
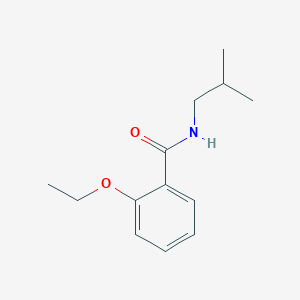
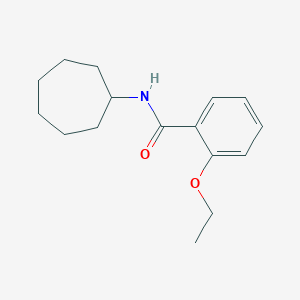
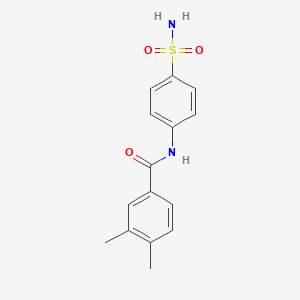
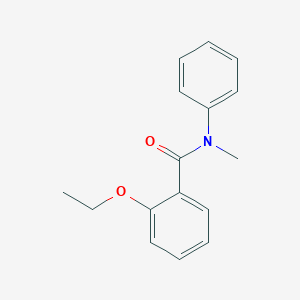
![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)
![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B411066.png)
